molecular formula C6H8O13Yb2 B3427298 Ytterbium oxalate hydrate CAS No. 58176-74-2

Ytterbium oxalate hydrate

Cat. No. B3427298
CAS RN: 58176-74-2
M. Wt: 634.2 g/mol
InChI Key: ATTIVNIHURJRHE-UHFFFAOYSA-N
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Description

Ytterbium(III) oxalate hydrate is a chemical compound with the linear formula Yb2(C2O4)3 · xH2O . It is highly insoluble in water and converts to the oxide when heated . It is generally available in most volumes, including ultra-high purity, high purity, submicron, and nanopowder forms .


Synthesis Analysis

Ytterbium(III) oxalate hydrate can be prepared by reacting an aqueous solution of ytterbium(III) chloride and a benzene solution of dimethyl oxalate . In a study, Yb-doped Mn3O4 nanostructures were synthesized via a facile hydrothermal route .


Molecular Structure Analysis

The molecular weight of Ytterbium(III) oxalate hydrate is 610.14 (anhydrous basis) . The linear formula is Yb2(C2O4)3 · xH2O .


Chemical Reactions Analysis

Ytterbium(III) oxalate pentahydrate is decomposed by heat to obtain the dihydrate, which is further heated to obtain ytterbium(III) oxide . It reacts with acids to obtain H [Yb (C 2 O 4)​ 2 ].6H 2 O .


Physical And Chemical Properties Analysis

Ytterbium(III) oxalate hydrate is a solid with a molecular weight of 610.14 (anhydrous basis) . It is highly insoluble in water and converts to the oxide when heated .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Ytterbium(III) oxalate hydrate . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

oxalic acid;ytterbium;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.H2O.2Yb/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTIVNIHURJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Yb].[Yb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O13Yb2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ytterbium oxalate hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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